molecular formula C19H22N2O5S2 B11333018 Ethyl 2-({[1-(thiophen-2-ylsulfonyl)piperidin-3-yl]carbonyl}amino)benzoate

Ethyl 2-({[1-(thiophen-2-ylsulfonyl)piperidin-3-yl]carbonyl}amino)benzoate

Cat. No.: B11333018
M. Wt: 422.5 g/mol
InChI Key: LEFGJSSLYYXQEG-UHFFFAOYSA-N
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Description

Ethyl 2-[1-(thiophene-2-sulfonyl)piperidine-3-amido]benzoate is a complex organic compound that features a piperidine ring, a thiophene sulfonyl group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[1-(thiophene-2-sulfonyl)piperidine-3-amido]benzoate typically involves multiple steps, starting with the preparation of the piperidine ring, followed by the introduction of the thiophene sulfonyl group, and finally the esterification with benzoic acid. Common synthetic routes include:

    Formation of Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Thiophene Sulfonyl Group: This step often involves sulfonylation reactions using thiophene-2-sulfonyl chloride.

    Esterification: The final step involves the esterification of the intermediate compound with benzoic acid under acidic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[1-(thiophene-2-sulfonyl)piperidine-3-amido]benzoate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Ethyl 2-[1-(thiophene-2-sulfonyl)piperidine-3-amido]benzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 2-[1-(thiophene-2-sulfonyl)piperidine-3-amido]benzoate involves its interaction with specific molecular targets. The thiophene sulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity. The piperidine ring can enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds such as suprofen and articaine, which also contain thiophene rings, are known for their pharmacological properties.

    Piperidine Derivatives: Compounds like piperidine-3-carboxylic acid and piperidine-4-carboxylic acid are structurally similar and have various applications in medicinal chemistry.

Uniqueness

Ethyl 2-[1-(thiophene-2-sulfonyl)piperidine-3-amido]benzoate is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both a thiophene sulfonyl group and a piperidine ring makes it a versatile compound for various applications.

Properties

Molecular Formula

C19H22N2O5S2

Molecular Weight

422.5 g/mol

IUPAC Name

ethyl 2-[(1-thiophen-2-ylsulfonylpiperidine-3-carbonyl)amino]benzoate

InChI

InChI=1S/C19H22N2O5S2/c1-2-26-19(23)15-8-3-4-9-16(15)20-18(22)14-7-5-11-21(13-14)28(24,25)17-10-6-12-27-17/h3-4,6,8-10,12,14H,2,5,7,11,13H2,1H3,(H,20,22)

InChI Key

LEFGJSSLYYXQEG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)C2CCCN(C2)S(=O)(=O)C3=CC=CS3

Origin of Product

United States

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